Aristolochic acid IA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

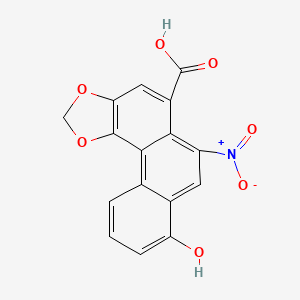

Structure

3D Structure

属性

IUPAC Name |

8-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO7/c18-11-3-1-2-7-8(11)4-10(17(21)22)13-9(16(19)20)5-12-15(14(7)13)24-6-23-12/h1-5,18H,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZIKBZSCRORQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C=CC=C(C4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192258 | |

| Record name | Aristolochic acid Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38965-71-8 | |

| Record name | Aristolochic acid Ia | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38965-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid Ia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of Aristolochic Acid I: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid I (AAI) is a nitrophenanthrene carboxylic acid, a potent nephrotoxin and human carcinogen found in plants of the Aristolochia genus.[1] For centuries, these plants were utilized in traditional herbal medicine across various cultures for their purported anti-inflammatory and antiseptic properties.[1] However, a series of catastrophic poisoning incidents in the late 20th century unveiled the dark side of this botanical remedy, leading to the discovery of a unique and severe form of kidney disease, now known as Aristolochic Acid Nephropathy (AAN), and its strong association with upper urothelial carcinoma (UUC).[2][3] This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to AAI, with a focus on the technical details relevant to researchers in the fields of toxicology, oncology, and drug development.

A Historical Perspective: From Traditional Remedy to Potent Toxin

The use of Aristolochia species in traditional medicine dates back to ancient Greece and Rome and was documented in Ayurvedic and Chinese texts by the 5th century AD for treating a variety of ailments, including kidney problems, gout, and snakebites.[4] The toxicity of aristolochic acids remained largely unrecognized until the early 1990s when a cluster of cases of rapidly progressive renal failure emerged in a group of Belgian women who had consumed a weight-loss supplement containing Aristolochia fangchi.[5][6] This condition was initially termed "Chinese herbs nephropathy" (CHN).[4] Subsequent investigations revealed a similar etiology for Balkan endemic nephropathy (BEN), a kidney disease prevalent in certain regions of southeastern Europe, which was linked to the consumption of wheat flour contaminated with seeds from Aristolochia clematitis.[4] These events triggered a global health alert and led to bans or restrictions on the use of aristolochic acid-containing products in numerous countries.

The Carcinogenic Mechanism: DNA Adducts and Mutational Signatures

The carcinogenicity of AAI is primarily attributed to its ability to form covalent adducts with DNA.[7] Following metabolic activation, AAI is reduced to a reactive N-acylnitrenium ion, which then binds to the exocyclic amino groups of purine bases in DNA, predominantly adenine and guanine.[8] This process leads to the formation of characteristic aristolactam (AL)-DNA adducts, with 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) being the most persistent and abundant adduct found in the target tissues of AAN and BEN patients.[9]

These DNA adducts are potent mutagens, inducing a unique mutational signature characterized by A:T to T:A transversions.[7] This specific mutation has been frequently observed in the TP53 tumor suppressor gene in urothelial tumors from individuals exposed to aristolochic acid.[10][11] The persistence of these adducts, detectable even decades after exposure, serves as a crucial biomarker for assessing past exposure to aristolochic acid.[4]

Key Signaling Pathways Affected by Aristolochic Acid I

Aristolochic acid I has been shown to dysregulate several critical cellular signaling pathways, contributing to its nephrotoxic and carcinogenic effects.

-

MAPK Pathway: AAI activates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of ERK1/2 and JNK.[12][13] This activation is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis in renal tubular cells.[13]

-

NF-κB and STAT3 Signaling: In hepatocytes, AAI has been shown to activate the NF-κB and STAT3 signaling pathways, which are involved in inflammatory responses and apoptosis.[14]

-

Wnt/β-catenin Pathway: AAI can abnormally activate the Wnt7b/β-catenin signaling pathway, which may impair the repair of renal tubules.[15]

-

PI3K/Akt Signaling: AAI has been demonstrated to suppress the PI3K/Akt signaling pathway, leading to apoptosis in human umbilical vein endothelial cells.

Quantitative Data on Aristolochic Acid I Toxicity and Carcinogenicity

The following tables summarize key quantitative data from various experimental studies on the toxicity and carcinogenicity of aristolochic acid I.

Table 1: Acute Toxicity of Aristolochic Acid I in Rodents

| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Male | Oral | 203.4 | [16] |

| Rat | Male | Intravenous | 83 | [16] |

| Rat | Female | Oral | 162 | [16] |

| Rat | Female | Intravenous | 69 | [16] |

| Mouse | Male | Oral | 56 | [16] |

| Mouse | Male | Intravenous | 38 | [16] |

| Mouse | Female | Oral | 69 | [16] |

| Mouse | Female | Intravenous | 48 | [16] |

Table 2: Dose-Response of Aristolochic Acid-Induced DNA Adducts and Mutant Frequency in Rat Tissues (3-month exposure)

| Tissue | Dose (mg/kg/day) | Total DNA Adducts (adducts/10⁸ nucleotides) | Mutant Frequency (x 10⁻⁶) | Reference |

| Kidney | 0.1 | 95 | 78 | [4] |

| Kidney | 1.0 | 705 | - | [4] |

| Kidney | 10.0 | 4598 | 1319 | [4] |

| Liver | 0.1 | 25 | 37 | [4] |

| Liver | 1.0 | 199 | 113 | [4] |

| Liver | 10.0 | 1967 | 666 | [4] |

Table 3: Tumor Incidence in Rodents Exposed to Aristolochic Acid

| Species | Exposure Route | Dose | Duration | Target Organ(s) | Tumor Incidence (%) | Reference |

| Rat | Oral | 0.1, 1.0, or 10 mg/kg/day | 3 months | Forestomach, Kidney, Renal Pelvis, Urinary Bladder | 25, 85, 100 | |

| Rat | Oral | 10 mg/kg (5 days/week) | 52 weeks | Forestomach, Intestine, Kidney | 100 (mortality) | [12] |

| Mouse | Oral | 5 mg/kg for 3 weeks | 1 year | Forestomach, Glandular Stomach, Kidney, Lung, Uterus | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of aristolochic acid I.

32P-Postlabelling Assay for AA-DNA Adducts (Nuclease P1 Enhancement Method)

This method is highly sensitive for the detection and quantification of DNA adducts.

1. DNA Isolation and Digestion:

-

Isolate DNA from target tissues using standard phenol-chloroform extraction or commercial kits.

-

Digest 10 µg of DNA with 10 U of micrococcal nuclease and 10 mU of spleen phosphodiesterase in a buffer containing 10 mM sodium succinate and 5 mM CaCl₂ (pH 6.0) at 37°C for 3.5 hours.

2. Nuclease P1 Enrichment:

-

Add 2 µL of 10x nuclease P1 buffer (250 mM sodium acetate, pH 5.0, 5 mM ZnCl₂) and 4 µg of nuclease P1 to the DNA digest.

-

Incubate at 37°C for 30 minutes to dephosphorylate normal nucleotides.

3. 32P-Postlabelling:

-

Prepare a labeling mixture containing 2 µL of 10x labeling buffer (100 mM bicine-NaOH, pH 9.5, 100 mM MgCl₂, 100 mM dithiothreitol, 10 mM spermidine), 50 µCi of [γ-³²P]ATP, and 10 U of T4 polynucleotide kinase.

-

Add the labeling mixture to the nuclease P1-treated digest and incubate at 37°C for 30 minutes.

4. TLC Separation:

-

Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from normal nucleotides and excess ATP.

-

D1: 1 M sodium phosphate, pH 6.0.

-

D2: 3.5 M lithium formate, 8.5 M urea, pH 3.5.

-

D3: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.

-

D4: 1.7 M sodium phosphate, pH 6.0.

-

5. Detection and Quantification:

-

Visualize the adduct spots by autoradiography.

-

Excise the spots and quantify the radioactivity using liquid scintillation counting or Cerenkov counting.

-

Calculate the relative adduct labeling (RAL) as the ratio of counts per minute (cpm) in adducted nucleotides to the cpm in total nucleotides.

HPLC-MS/MS for the Detection of Aristolochic Acid I in Herbal Products

This method provides high selectivity and sensitivity for the quantification of AAI.

1. Sample Preparation:

-

Grind the herbal product to a fine powder.

-

Extract a known amount of the powder with 70% methanol using sonication for 30 minutes.

-

Filter the extract and dilute it to a suitable concentration within the calibration range.

-

For liquid extracts, dilute directly.

2. HPLC Conditions:

-

Column: Reverse-phase C18 column (e.g., 2.1 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid and 0.1% ammonium acetate in water (A) and acetonitrile (B). A typical gradient might be: 0-2 min, 35% B; 2-5 min, 35-95% B; 5-7 min, 95% B; 7-7.1 min, 95-35% B; 7.1-10 min, 35% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 20 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion for AAI: m/z 359 ([M+NH₄]⁺).

-

Product Ion for AAI: m/z 299.

-

Collision Energy: Optimized for the specific instrument, typically around 10-15 eV.

4. Quantification:

-

Prepare a calibration curve using AAI standards of known concentrations.

-

Quantify AAI in the samples by comparing their peak areas to the calibration curve.

Cell Viability (MTT) Assay for AAI Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

-

Seed cells (e.g., human kidney proximal tubule cells, HK-2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

2. AAI Treatment:

-

Treat the cells with various concentrations of AAI (e.g., 5, 10, 20 µg/mL) for different time points (e.g., 12, 24, 48 hours).

-

Include a vehicle control (e.g., DMSO).

3. MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours.

4. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot for MAPK Pathway Proteins (p-JNK, p-ERK1/2)

This technique is used to detect and quantify specific proteins in a sample.

1. Cell Lysis and Protein Quantification:

-

Treat renal cells with AAI for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JNK, JNK, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C. (Typical antibody dilutions range from 1:1000 to 1:2000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software.

Visualizations of Key Processes

Historical Timeline of Aristolochic Acid I Discovery

Caption: A timeline illustrating the key milestones in the discovery of aristolochic acid I toxicity.

Metabolic Activation and DNA Adduct Formation of Aristolochic Acid I

Caption: The metabolic activation of AAI leading to the formation of DNA adducts and cancer.

Experimental Workflow for 32P-Postlabelling Assay

Caption: A step-by-step workflow of the 32P-postlabelling assay for DNA adduct analysis.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Targeting of Aristolochic Acid Induced Uremic Toxin Retention, SMAD 2/3 and JNK/ERK Pathways in Tubulointerstitial Fibrosis: Nephroprotective Role of Propolis in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. researchgate.net [researchgate.net]

- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dot | Graphviz [graphviz.org]

- 14. Formation and persistence of specific purine DNA adducts by 32P-postlabelling in target and non-target organs of rats treated with aristolochic acid I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PSTPIP2 ameliorates aristolochic acid nephropathy by suppressing interleukin-19-mediated neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]

The Aristolochic Acid I Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of aristolochic acid I (AAI), a nitrophenanthrene carboxylic acid produced by plants of the Aristolochia genus. This document details the key enzymatic steps, precursor molecules, and experimental evidence that have elucidated this complex metabolic route. The information is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis, enzymology, and potential toxicological implications of aristolochic acids.

Introduction

Aristolochic acid I is a secondary metabolite known for its nephrotoxic and carcinogenic properties. Understanding its biosynthesis is crucial for developing strategies to mitigate its toxicity in herbal remedies and for potential biotechnological applications. The pathway commences with the universal precursor L-tyrosine and proceeds through a series of modifications, including benzylisoquinoline alkaloid (BIA) formation, O-methylation, N-methylation, and a key oxidative cleavage step, to yield the final AAI molecule.

The Core Biosynthetic Pathway of Aristolochic Acid I

The biosynthesis of aristolochic acid I is a multi-step process involving several key enzymes and intermediate compounds. The pathway can be broadly divided into the formation of the benzylisoquinoline skeleton, subsequent modifications, and the final conversion to the characteristic nitrophenanthrene structure.

The initial steps of the AAI biosynthesis pathway are shared with the broader class of benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine , which is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) . These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS) , to form the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine .

Following the formation of (S)-norcoclaurine, a series of methylation reactions occur. Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position to produce (S)-coclaurine . Subsequently, coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom, yielding (S)-N-methylcoclaurine .

The pathway then diverges towards the formation of aporphine alkaloids. (S)-N-methylcoclaurine is hydroxylated by a cytochrome P450 enzyme, CYP80A1 (berbamunine synthase) , to form (S)-3'-hydroxy-N-methylcoclaurine . This intermediate then undergoes an intramolecular C-C phenol coupling reaction, catalyzed by a cytochrome P450 of the CYP719A family , to form the proaporphine intermediate, (S)-orientaline .

(S)-orientaline is a critical branch point. It is believed to be converted to the aporphine alkaloid stephanine . While the exact enzymatic steps for this conversion in Aristolochia are not fully elucidated, it likely involves a dienone-phenol rearrangement. Finally, in a key and unusual step, the B-ring of stephanine is oxidatively cleaved to form the nitrophenanthrene carboxylic acid structure of aristolochic acid I . The enzyme or enzyme system responsible for this final oxidative cleavage has not yet been fully characterized but is hypothesized to involve a cytochrome P450-dependent mechanism.

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPAA [label="4-Hydroxyphenyl-\nacetaldehyde (4-HPAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; Coclaurine [label="(S)-Coclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; N_Methylcoclaurine [label="(S)-N-Methylcoclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxy_N_Methylcoclaurine [label="(S)-3'-Hydroxy-\nN-methylcoclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; Orientaline [label="(S)-Orientaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stephanine [label="Stephanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AAI [label="Aristolochic Acid I", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes NCS [label="Norcoclaurine\nSynthase (NCS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OMT6 [label="6-O-Methyltransferase\n(6OMT)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CNMT [label="Coclaurine\nN-Methyltransferase (CNMT)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP80A1 [label="CYP80A1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP719A [label="CYP719A Family", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Cleavage [label="Oxidative\nCleavage\n(CYP450?)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Tyrosine -> Dopamine; Tyrosine -> HPAA; {rank=same; Dopamine; HPAA;} Dopamine -> Norcoclaurine; HPAA -> Norcoclaurine; Norcoclaurine -> Coclaurine [label="6OMT", fontcolor="#5F6368"]; Coclaurine -> N_Methylcoclaurine [label="CNMT", fontcolor="#5F6368"]; N_Methylcoclaurine -> Hydroxy_N_Methylcoclaurine [label="CYP80A1", fontcolor="#5F6368"]; Hydroxy_N_Methylcoclaurine -> Orientaline [label="CYP719A Family", fontcolor="#5F6368"]; Orientaline -> Stephanine; Stephanine -> AAI [label="Oxidative Cleavage", fontcolor="#5F6368"];

// Enzyme connections NCS -> Norcoclaurine [style=dashed, arrowhead=none]; OMT6 -> Coclaurine [style=dashed, arrowhead=none]; CNMT -> N_Methylcoclaurine [style=dashed, arrowhead=none]; CYP80A1 -> Hydroxy_N_Methylcoclaurine [style=dashed, arrowhead=none]; CYP719A -> Orientaline [style=dashed, arrowhead=none]; Oxidative_Cleavage -> AAI [style=dashed, arrowhead=none]; } Aristolochic Acid I Biosynthesis Pathway

Quantitative Data

Quantitative data on the aristolochic acid I biosynthesis pathway is limited. Most studies have focused on the identification of intermediates and the enzymes involved. However, some feeding experiments using radiolabeled precursors have provided insights into the efficiency of precursor incorporation.

| Precursor Fed to Aristolochia sipho | Label | Incorporation into Aristolochic Acid I (%) | Reference |

| DL-Tyrosine | β-¹⁴C | Specific activity reported, but % incorporation not explicitly stated. | [1] |

| L-DOPA | α-¹⁴C | Specific activity reported, but % incorporation not explicitly stated. | [1] |

| Dopamine | 2-¹⁴C | Specific activity reported, but % incorporation not explicitly stated. | [1] |

| Noradrenaline | 2-¹⁴C | Specific activity reported, but % incorporation not explicitly stated. | [1] |

Note: The available literature from feeding experiments in Aristolochia sipho reports the specific activities of isolated aristolochic acid I and its degradation products, confirming the incorporation of the labeled carbons. However, the overall percentage of the administered precursor that is converted to the final product is not explicitly calculated in these foundational studies.

Experimental Protocols

Detailed, step-by-step experimental protocols for all the key biosynthetic steps are not available in a single source. The following are generalized methodologies based on the available literature.

Precursor Feeding Studies with Radiolabeled Compounds

This method is used to trace the incorporation of a putative precursor into the final product.

Workflow:

// Nodes Preparation [label="Preparation of Radiolabeled Precursor\n(e.g., [¹⁴C]-Tyrosine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administration [label="Administration to Plant\n(e.g., Aristolochia species via wick method or injection)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation Period\n(Several days to allow metabolism)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction of Metabolites\n(Solvent extraction from plant tissues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification of Aristolochic Acid I\n(e.g., Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Detection and Quantification of Radioactivity\n(e.g., Scintillation counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Preparation -> Administration; Administration -> Incubation; Incubation -> Extraction; Extraction -> Purification; Purification -> Analysis; } Workflow for Radiolabeled Precursor Feeding Experiments

Protocol Outline:

-

Preparation of Labeled Precursor: A solution of the radiolabeled precursor (e.g., [β-¹⁴C]-DL-tyrosine) of known specific activity is prepared.[1]

-

Administration to Plants: The labeled precursor is administered to healthy Aristolochia plants. The "wick method," where a cotton wick is inserted into the plant stem and the other end is placed in the precursor solution, is a common technique.[1]

-

Incubation: The plants are allowed to grow under controlled conditions for a specific period (e.g., several days) to allow for the uptake and metabolism of the labeled precursor.

-

Harvesting and Extraction: The plant material (e.g., roots and rhizomes) is harvested, dried, and ground. The metabolites are then extracted using appropriate organic solvents.

-

Purification of Aristolochic Acid I: The crude extract is subjected to a series of purification steps, such as liquid-liquid extraction and chromatography (e.g., column chromatography or preparative thin-layer chromatography), to isolate pure aristolochic acid I.

-

Determination of Radioactivity: The specific activity of the purified aristolochic acid I is determined using a scintillation counter. The position of the label can be confirmed by chemical degradation of the molecule and subsequent measurement of the radioactivity of the degradation products.[1]

Heterologous Expression and Enzyme Assays

This approach is used to characterize the function of a specific enzyme in the pathway.

Workflow:

// Nodes Gene_Cloning [label="Cloning of Candidate Gene\n(from Aristolochia cDNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Heterologous Expression\n(e.g., in E. coli or N. benthamiana)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification of Recombinant Enzyme\n(e.g., Affinity chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="In Vitro Enzyme Assay\n(Incubation with substrate and cofactors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Analysis [label="Product Identification\n(e.g., LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Gene_Cloning -> Expression; Expression -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Product_Analysis; } Workflow for Heterologous Expression and Enzyme Assays

Protocol Outline for a Methyltransferase:

-

Gene Identification and Cloning: A candidate methyltransferase gene is identified from the transcriptome of Aristolochia and cloned into an appropriate expression vector.[2]

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli or Nicotiana benthamiana. The expression of the recombinant protein is induced under optimized conditions.[2]

-

Protein Purification: The recombinant enzyme is purified from the host cell lysate using techniques like affinity chromatography (e.g., His-tag purification).

-

Enzyme Assay: The purified enzyme is incubated with the putative substrate (e.g., (S)-norcoclaurine for a 6-O-methyltransferase) and a methyl donor (S-adenosyl methionine) in a suitable buffer at an optimal temperature and pH.[2]

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity and quantity of the methylated product.[2]

Conclusion

The biosynthesis of aristolochic acid I is a complex pathway that involves a series of enzymatic transformations, starting from the primary metabolite L-tyrosine and proceeding through key benzylisoquinoline and aporphine alkaloid intermediates. While the general outline of the pathway has been established through precursor feeding studies and the characterization of some of the enzymes involved, significant gaps in our knowledge remain. Specifically, there is a need for more detailed quantitative data on enzyme kinetics and the elucidation of the enzymes responsible for the later steps of the pathway, particularly the oxidative cleavage of the aporphine ring. Further research in these areas will be critical for a complete understanding of how this potent toxin is produced in nature and for the development of strategies to mitigate its harmful effects.

References

A Comprehensive Technical Guide to the Natural Sources of Aristolochic Acid I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of aristolochic acid I (AAI), a potent nephrotoxic and carcinogenic phytochemical. The document details the primary plant families and species containing AAI, presents quantitative data on its concentration, outlines experimental protocols for its analysis, and illustrates the key biochemical pathways associated with its toxicity.

Principal Natural Sources of Aristolochic Acid I

Aristolochic acids are a group of nitrophenanthrene carboxylic acids predominantly found in the flowering plant family Aristolochiaceae.[1] This family includes the genera Aristolochia (birthwort) and Asarum (wild ginger), which have a long history of use in traditional herbal medicine.[1] However, modern research has unequivocally linked aristolochic acids to severe health risks, including aristolochic acid nephropathy (AAN), urothelial cancer, and liver cancer.[2][3]

AAI is the most abundant and one of the most toxic compounds in this family.[1] Its presence is not limited to the Aristolochia genus; it has also been detected in species of Asarum and Hexastylis.[4] The concentration of AAI can vary significantly between different species, different parts of the same plant, and even depending on the season of collection.[5]

Quantitative Analysis of Aristolochic Acid I in Plant Species

The concentration of AAI in various plant materials is a critical parameter for risk assessment and quality control of herbal products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative determination of AAI.[5][6][7] The following tables summarize the reported concentrations of AAI in different plant species and their parts.

Table 1: Concentration of Aristolochic Acid I in Various Aristolochia Species

| Species | Plant Part | Concentration of AAI | Reference |

| Aristolochia fangchi | Not Specified | 437 - 668 mg/kg (ppm) | [8][9] |

| Aristolochia contorta | Not Specified | <1 - 115 mg/kg (ppm) (AAII is major) | [8][9] |

| Aristolochia manshuriensis | Not Specified | 8.82 g/kg | [7] |

| Aristolochia debilis | Not Specified | 1.01 g/kg | [7] |

| Aristolochia bracteolata | Whole Plant | 12.98 g/kg | [7][10] |

| Aristolochia krisagathra | Not Specified | Up to 9.907 µg/g (in winter) | [5] |

| Aristolochia clematitis | Herb | 0.11% | [10] |

| Aristolochia clematitis | Roots | 0.14% | [10] |

Table 2: Concentration of Aristolochic Acid I in Asarum Species

| Species | Plant Part | Concentration of AAI | Reference |

| Asarum canadense | Rhizomes | Highly variable, up to 0.037% of dry weight | [4] |

| Asarum caudatum | Rhizomes | Detected | [4] |

| Asarum wagneri | Rhizomes | Not Detected | [4] |

Methodologies for Extraction, Isolation, and Quantification

Accurate analysis of AAI in plant matrices requires robust and validated experimental protocols. The following sections detail common methodologies used in the research and quality control of herbal products.

The general workflow for analyzing AAI in herbal materials involves sample preparation, extraction, purification, and quantification.

Protocol 1: Methanol-Based Extraction and HPLC-UV Quantification

This protocol is adapted from methodologies used for the quantification of AAI in various Aristolochia species.[7][11]

-

Sample Preparation: The whole plant material is dried and ground into a fine powder.

-

Defatting: The powdered material is first defatted to remove non-polar compounds that may interfere with the analysis.

-

Extraction: The defatted powder is extracted with methanol at room temperature. The resulting extract is then concentrated.

-

Isolation: The AAI is isolated from the aqueous methanol extract using chloroform partitioning. Further purification can be achieved using silica-gel column chromatography.

-

Quantification by HPLC-UV:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of 1% acetic acid and methanol (e.g., 40:60 v/v).[7][11]

-

Detection: AAI is detected by UV absorbance, typically at a wavelength of 250 nm.[7][11]

-

Quantification: The concentration of AAI is determined by comparing the peak area of the sample to that of a certified reference standard.

-

Protocol 2: QuEChERS Extraction and UHPLC-MS³ Quantification

This protocol is a rapid and sensitive method developed for the determination of AAI in herbal dietary supplements.[12]

-

Extraction (QuEChERS method):

-

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) procedure is employed for the extraction and clean-up of AAI from dry powdered samples.

-

-

Quantification by UHPLC-MS³:

-

An ultra-high-performance liquid chromatography system is coupled to a hybrid triple quadrupole/linear ion-trap mass spectrometer.

-

The system monitors specific MS³ ion transitions for highly selective detection of AAI. For AAI, the transition is m/z 359.2 > 298.1 > 268.0.[12]

-

This method provides low limits of quantification, for example, 5 ng/g in tablets.[12]

-

Signaling Pathways and Mechanism of Toxicity

AAI undergoes a series of metabolic transformations, primarily in the liver and kidneys, to become a reactive species capable of binding to DNA.[3]

-

Mutagenesis: These DNA adducts, if not repaired, can lead to characteristic A:T to T:A transversion mutations during DNA replication.[16] This specific mutational signature has been frequently observed in tumors from patients with AAN.[16]

Beyond direct DNA damage, AAI is known to dysregulate several key cellular signaling pathways, contributing to its nephrotoxic and carcinogenic effects.

-

Oxidative Stress: AAI can induce the generation of reactive oxygen species (ROS) and deplete antioxidant glutathione, leading to oxidative stress-related DNA damage and apoptosis in renal tubular cells.[15]

-

Inflammatory and Fibrotic Pathways: AAI activates inflammatory signaling pathways, such as the NF-κB and STAT3 pathways, which contribute to inflammation and apoptosis in hepatocytes.[17] It also activates the JNK signaling pathway and upregulates the expression of TGF-β1, a key mediator in the pathogenesis of renal fibrosis seen in AAN.[2]

References

- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatotoxic effects of aristolochic acid: mechanisms and implications – ScienceOpen [scienceopen.com]

- 4. Determination of aristolochic acid I and II in North American species of Asarum and Aristolochia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. la-press.org [la-press.org]

- 12. Quantification of aristolochic acids I and II in herbal dietary supplements by ultra-high-performance liquid chromatography-multistage fragmentation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

The Core Toxicological Mechanisms of Aristolochic Acid I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid I (AAI), a nitrophenanthrene carboxylic acid found in plants of the Aristolochia and Asarum genera, has a long history of use in traditional herbal medicine.[1] However, extensive research has unequivocally demonstrated its potent nephrotoxic, genotoxic, and carcinogenic properties.[2][3] Ingestion of AAI is linked to a devastating kidney disease known as aristolochic acid nephropathy (AAN), which often progresses to end-stage renal failure and is associated with an increased risk of urothelial carcinoma.[3] This guide provides a detailed technical overview of the core mechanisms underlying AAI toxicity, with a focus on its metabolic activation, DNA damage induction, and the subsequent cellular signaling cascades that lead to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Insights into AAI Toxicity

The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative look at the toxicological profile of AAI.

Table 1: Cytotoxicity of Aristolochic Acid I in Various Cell Lines

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| LLC-PK1 (Porcine Kidney Epithelial) | Flow Cytometry | Apoptosis | 0.02 g/L | 5.3% apoptotic cells | [1] |

| 0.04 g/L | 48.5% apoptotic cells | [1] | |||

| 0.08 g/L | 78.7% apoptotic cells | [1] | |||

| RT4 (Human Bladder Cancer) | Cytotoxicity Assay | Cell Viability | 0.05 - 10 µM (24h) | Concentration-dependent decrease | [4] |

| HK-2 (Human Kidney Proximal Tubule) | SRB Assay | IC50 | 72h | Not explicitly stated, but showed cytotoxicity | [5] |

| Species/Cell Line | Tissue/Organ | AAI Dose/Concentration | Adduct Type | Adduct Level (adducts/10^8 nucleotides) | Reference |

| Wistar Rats | Forestomach | 10 mg/kg/day (5 days) | dA-AAI & dG-AAI | 330 ± 30 | [4] |

| Glandular Stomach | 180 ± 15 | [4] | |||

| Kidney | Lower amounts detected | [4] | |||

| RT4 (Human Bladder Cancer) | - | 1 nM - 100 nM | dA-AL-I | Concentration-dependent formation | [4] |

| Cell Line | AAI Concentration | Duration | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |

| LLC-PK1 | 320 ng/mL | 24h | G2/M | Significantly increased | [6] |

| 1280 ng/mL | 24h | G2/M | Significantly increased | [6] | |

| Renal Epithelial Cells | Low Dose | - | G2/M | - | [7] |

| HK-2 | 40 µM | - | G2/M | Significantly increased | [8] |

| Protein | Regulation | Fold Change (High Dose vs. Control) | Putative Function | Reference |

| Acsm3 | Downregulated | - | Acyl-CoA synthetase, fatty acid metabolism | [2] |

| Cyp2e1 | Downregulated | - | Cytochrome P450, xenobiotic metabolism | [2] |

| Fetub | Upregulated | - | Fetuin B, potential role in fat metabolism | [2] |

| Mgst1 | Upregulated | - | Microsomal glutathione S-transferase 1, detoxification | [2] |

| Actin | Upregulated | - | Cytoskeletal protein | [9] |

| Prohibitin | Downregulated | - | Cell cycle regulation, apoptosis | [9] |

Core Mechanisms of AAI Toxicity

The toxicity of aristolochic acid I is a multi-step process initiated by its metabolic activation, leading to the formation of DNA adducts and the subsequent triggering of cellular stress responses.

Metabolic Activation and DNA Adduct Formation

Metabolic activation of AAI and DNA adduct formation.

DNA Damage Response and Cell Cycle Arrest

Induction of Apoptosis

Effects on the Cytoskeleton

Proteomic studies have revealed that AAI exposure can lead to alterations in the expression of cytoskeletal proteins, including actin.[9] While the direct interaction of AAI with tubulin and its effect on microtubule polymerization are not as well-characterized as its genotoxic effects, the observed changes in cytoskeletal components suggest that disruption of cellular architecture may also contribute to AAI's overall toxicity. Further research is needed to fully elucidate the specific mechanisms by which AAI impacts the cytoskeleton.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of AAI toxicity.

32P-Postlabeling for DNA Adduct Detection

This highly sensitive method is used to detect and quantify bulky DNA adducts.

Materials:

-

DNA sample (5-10 µg)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

-

Chromatography solvents

Procedure:

-

DNA Digestion: The DNA sample is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The digest is treated with nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the more resistant adducted nucleotides.

-

Labeling: The enriched adducts are 5'-labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography.

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Workflow for 32P-postlabeling of DNA adducts.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cell suspension

-

Low-melting-point agarose

-

Microscope slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., propidium iodide, SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and farther than intact DNA, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length and the percentage of DNA in the tail.[10]

Experimental workflow for the comet assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

DNA staining solution (e.g., propidium iodide with RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation: Cells are harvested and washed with PBS.

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). RNase A is included to prevent the staining of double-stranded RNA.

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.

-

Data Analysis: The data is presented as a histogram of fluorescence intensity, which corresponds to DNA content. Cells in G1 phase have a 2n DNA content, cells in G2/M phase have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified.[10]

References

- 1. Aristolochic acid I-induced apoptosis in LLC-PK1 cells and amelioration of the apoptotic damage by calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delineation of renal protein profiles in aristolochic acid I-induced nephrotoxicity in mice by label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aristolochic acid I-induced DNA damage and cell cycle arrest in renal tubular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aristolochic acid I induces proximal tubule injury through ROS/HMGB1/mt DNA mediated activation of TLRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomics investigation on aristolochic acid nephropathy: a case study on rat kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Carcinogenic Core of Aristolochic Acid I: A Technical Guide for Researchers

For Immediate Release

Executive Summary

Aristolochic acid I is a group 1 carcinogen unequivocally linked to the development of urothelial carcinoma of the upper urinary tract (UTUC), and has been implicated in other cancers.[1] Its carcinogenicity is driven by a complex process of metabolic activation, leading to the formation of DNA adducts that induce a unique mutational signature. This guide synthesizes the current understanding of AAI's carcinogenic properties to serve as a comprehensive resource for the scientific community.

Mechanism of Carcinogenicity

The carcinogenic effects of AAI are initiated through its metabolic activation, primarily in the liver and kidney.[2][3] This process involves the reduction of the nitro group of AAI to a reactive N-hydroxyaristolactam, which is then further converted to a cyclic N-acylnitrenium ion.[2] This highly electrophilic intermediate readily binds to the exocyclic amino groups of purine bases in DNA, forming stable aristolactam (AL)-DNA adducts.[4][5]

Signaling Pathways in AAI-Induced Carcinogenesis

Quantitative Data on AAI Carcinogenicity

The following tables summarize key quantitative data from studies on the carcinogenic effects of AAI.

DNA Adduct Levels in Animal Models

| Tissue | Animal Model | AAI Dose | Adduct Level (adducts/10⁸ nucleotides) | Reference |

| Forestomach | Wistar Rat | 10 mg/kg/day for 5 days | 330 ± 30 | [4] |

| Glandular Stomach | Wistar Rat | 10 mg/kg/day for 5 days | 180 ± 15 | [4] |

| Kidney | Wistar Rat | 10 mg/kg/day for 5 days | Lower than stomach | [4] |

| Liver | Wistar Rat | 10 mg/kg/day for 5 days | Lower than stomach | [4] |

| Kidney | Wistar Rat | 5 mg/kg/day for 1 week | Higher than forestomach | [9] |

| Forestomach | Wistar Rat | 5 mg/kg/day for 1 week | Lower than kidney | [9] |

TP53 Mutation Frequencies in Human Urothelial Carcinoma

| Population | Cancer Type | Total Tumors Analyzed | Tumors with TP53 Mutations | Frequency of A:T to T:A Transversions | Reference |

| Balkan Endemic Nephropathy Patients | Urothelial Carcinoma | 97 | 42 | Dominated by A:T to T:A | [10] |

| Taiwanese Patients | Upper Tract Urothelial Carcinoma | 151 | - | Dominated by A:T to T:A | [11] |

| Belgian Chinese Herbs Nephropathy Patients | Urothelial Carcinoma | - | - | High frequency of A:T to T:A | [1] |

Tumor Incidence in Animal Models

| Animal Model | AAI Dose | Duration of Treatment | Tumor Site | Tumor Incidence | Reference |

| Female Sprague-Dawley Rat | 50 mg/kg/day | 3 days | Kidney (preneoplastic proliferation) | 100% (14/14) | [12] |

| Female Sprague-Dawley Rat | 50 mg/kg/day | 3 days | Kidney (tumors) | 28.6% (4/14) | [12] |

| Adult Rat | 10 mg/kg/day | 52 weeks | Forestomach, Intestine, Kidney | High (led to death) | [3] |

| Adult Rat | 1 mg/kg/day | 52 weeks | Forestomach, Intestine, Kidney | 100% mortality | [3] |

| Adult Rat | 0.1 mg/kg/day | 52 weeks | Forestomach, Intestine, Kidney | 20% mortality | [3] |

| Pten-deficient Mice | - | - | Liver (HCC and iCCA) | Dose-dependent increase | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the carcinogenic properties of AAI.

Detection of AAI-DNA Adducts by ³²P-Postlabelling Assay

This protocol is a sensitive method for the detection and quantification of bulky DNA adducts.

Materials:

-

DNA samples (5-10 µg)

-

Micrococcal nuclease/spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (6000 Ci/mmol)

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

Ammonium formate solutions (various concentrations)

-

Urea solutions (various concentrations)

-

Phosphorimager screen and scanner

Procedure:

-

DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1 to remove normal nucleotides, thereby enriching the adducted nucleotides.

-

³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Chromatography: Apply the ³²P-labeled adducts to a PEI-cellulose TLC plate.

-

Develop the chromatogram using a multi-directional solvent system, typically involving different concentrations of ammonium formate and urea to resolve the adducts.

-

Detection and Quantification: Expose the TLC plate to a phosphorimager screen. Scan the screen and quantify the radioactivity of the adduct spots. Calculate the relative adduct labeling (RAL) as the ratio of radioactivity in the adduct spots to the radioactivity of total nucleotides.[4][5][14]

Assessment of DNA Damage by Comet Assay (Alkaline Version)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.

Materials:

-

Cell suspension (1 x 10⁵ cells/mL)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Embedding Cells: Mix the cell suspension with 0.7% LMPA at 37°C and quickly pipette onto the NMPA-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using appropriate software to quantify parameters such as tail length, tail intensity, and tail moment.[8][15][16]

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Materials:

-

Cell culture in 96-well plates

-

AAI stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of AAI for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each AAI concentration relative to the untreated control.[17][18][19]

Analysis of TP53 Mutations by PCR and Sanger Sequencing

This protocol outlines the steps to identify mutations in the TP53 gene from tumor DNA.

Materials:

-

Genomic DNA extracted from tumor tissue

-

PCR primers specific for TP53 exons (typically exons 5-8)

-

Taq DNA polymerase and dNTPs

-

PCR thermocycler

-

Agarose gel electrophoresis system

-

ExoSAP-IT or similar PCR product purification kit

-

BigDye Terminator v3.1 Cycle Sequencing Kit

-

Capillary electrophoresis-based DNA sequencer

Procedure:

-

PCR Amplification: Amplify the exons of the TP53 gene from the genomic DNA using specific primers. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Verification of PCR Product: Run a small aliquot of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

-

PCR Product Purification: Purify the remaining PCR product to remove unincorporated primers and dNTPs.

-

Cycle Sequencing: Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers, and the BigDye Terminator mix.

-

Sequencing Product Purification: Purify the sequencing products to remove unincorporated dye terminators.

-

Capillary Electrophoresis: Analyze the purified sequencing products on an automated DNA sequencer.

-

Sequence Analysis: Analyze the resulting DNA sequence chromatograms using appropriate software to identify any mutations by comparing the sequence to the wild-type TP53 reference sequence.[20][21][22]

Visualization of Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core pathways involved in the carcinogenicity of Aristolochic Acid I.

Caption: Metabolic activation of Aristolochic Acid I leading to DNA adduct formation and carcinogenesis.

Conclusion

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Bioactivation of the human carcinogen aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aristolochic acid I promoted clonal expansion but did not induce hepatocellular carcinoma in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-post-labelling analysis of DNA adducts formed by aristolochic acid in tissues from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Analysis of TP53 mutation spectra reveals the fingerprint of the potent environmental carcinogen, aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Quantitative determination of aristolochic acid-derived DNA adducts in rats using 32P-postlabeling/polyacrylamide gel electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TP53 Mutational signature for aristolochic acid: an environmental carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aristolochic acid-associated urothelial cancer in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumour induction in rats following exposure to short-term high dose aristolochic acid I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mutational Features of Aristolochic Acid-Induced Mouse and Human Liver Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pharmacyjournal.org [pharmacyjournal.org]

- 19. broadpharm.com [broadpharm.com]

- 20. tp53.cancer.gov [tp53.cancer.gov]

- 21. TP53 mutation signature supports involvement of aristolochic acid in the aetiology of endemic nephropathy-associated tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Association between urothelial carcinoma after kidney transplantation and aristolochic acid exposure: the potential role of aristolochic acid in HRas and TP53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mutagenic Effects of Aristolochic Acid I

Executive Summary

The Core Mechanism of AAI Mutagenicity

The carcinogenic activity of AAI is not direct but requires metabolic activation to exert its genotoxic effects[2][4]. This process involves a series of enzymatic reactions that convert the relatively inert AAI molecule into a highly reactive electrophile capable of covalently binding to DNA.

Metabolic Activation Pathway

Aristolactam-DNA Adducts: The Molecular Lesion

The A:T → T:A Mutational Signature

AAI-Induced Cellular and Signaling Pathways

TP53-Dependent Genotoxic Stress Response

Inflammatory and Pro-tumorigenic Pathways

Beyond the direct DNA damage response, AAI activates signaling pathways that contribute to inflammation and tumorigenesis.

-

MAPK Pathway: In urothelial cancer cell models, AAI pre-exposure was shown to enhance cell migration and invasion by activating the mitogen-activated protein kinases (MAPK) pathway, specifically the p38 and ERK sub-pathways[19].

-

NF-κB and STAT3 Signaling: In hepatocytes, AAI activates the NF-κB and STAT3 signaling pathways, which are known to contribute to inflammatory responses and apoptosis[20].

-

Oxidative Stress and Innate Immunity: In proximal tubule cells, AAI induces the generation of reactive oxygen species (ROS), which can mediate the activation of Toll-like receptors (TLRs) and subsequent inflammatory responses, contributing to kidney injury[21].

Quantitative Data on AAI Mutagenicity

Quantitative analysis from various experimental systems underscores the potent mutagenicity of AAI. The data are summarized in the following tables.

Table 1: AAI Concentrations and Cytotoxic Effects in Cell Lines

| Cell Line | AAI Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| RT4 (Human Bladder) | 0.05 - 10 µM | 24 h | Concentration- and time-dependent cytotoxicity. | [1] |

| HK2 (Human Kidney) | 40 µM | 24 h | Decreased proliferation, increased apoptosis and ROS generation. | [21] |

| LLC-PK1 (Pig Kidney) | 0 - 6 µM | 24 h | Dose-dependent increase in DNA adduct formation. | [22] |

| LLC-PK1 (Pig Kidney) | Not specified | 24 h | DNA damage detected by comet assay prior to apoptosis or necrosis. |[17] |

Table 2: AAI-Induced DNA Adduct and Mutant Frequencies

| System/Tissue | AAI Dose/Treatment | Adduct Level (adducts per 10⁹ nucleotides) | Mutant Frequency (x 10⁻⁶) | Reference |

|---|---|---|---|---|

| Human Spleen (AAN patient) | Chronic Ingestion | 21.2 | N/A | [23] |

| Big Blue® Rat Spleen | 1.0 mg/kg/day for 12 wks | ~200 (dA-AAI) | 62 ± 28 | [23] |

| Big Blue® Rat Spleen | 10.0 mg/kg/day for 12 wks | ~1500 (dA-AAI) | 286 ± 82 | [23] |

| gpt delta Mouse Kidney | 5 mg/kg AAI (6 wks) | N/A | ~150 | [24] |

| gpt delta Mouse Kidney | 5 mg/kg AAII (6 wks) | N/A | ~280 | [24] |

| Rat Kidney (BMD Modeling) | N/A | N/A | BMDL₁₀: ~7 µg/kg/day | [25] |

N/A: Not Applicable or Not Reported. AAII (Aristolochic Acid II) is included for comparison. BMDL₁₀: Lower 95% confidence interval of the benchmark dose for a 10% increase in mutant frequency.

Key Experimental Protocols

The study of AAI mutagenicity relies on sensitive techniques for detecting DNA adducts and characterizing mutation patterns.

Detection and Quantification of AAI-DNA Adducts

A. ³²P-Postlabelling Assay This is a highly sensitive, traditional method for detecting DNA adducts.

-

DNA Isolation: Genomic DNA is extracted from tissues or cells exposed to AAI.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, enriching the more resistant adducted nucleotides.

-

Radiolabeling: The enriched adducts are radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Adduct spots are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are calculated relative to the total amount of DNA analyzed[22][26].

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method provides structural confirmation and accurate quantification of specific adducts.

-

DNA Isolation and Hydrolysis: DNA is extracted and enzymatically or chemically hydrolyzed to release the adducted nucleosides or bases.

-

Sample Cleanup: The sample is purified, often using solid-phase extraction (SPE), to remove interfering matrices[27][28].

-

LC Separation: The adducts are separated from normal nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: The separated adducts are ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer. Tandem MS (MS/MS) is used to fragment the parent ion, creating a specific fragmentation pattern that confirms the adduct's identity and allows for sensitive quantification[27][28][29].

Analysis of Mutational Spectra

A. TP53 Gene Mutation Analysis This approach identifies the specific AAI fingerprint in tumors.

-

Tumor DNA Extraction: DNA is isolated from tumor tissue samples[15][16].

-

PCR Amplification: The coding exons of the TP53 gene are amplified using polymerase chain reaction (PCR).

-

DNA Sequencing: The amplified PCR products are sequenced (e.g., using Sanger or next-generation sequencing) to identify mutations.

-

Spectral Analysis: The types and locations of mutations are compiled to generate a mutational spectrum, which is then analyzed for the characteristic A:T to T:A transversions indicative of AAI exposure[3][8].

B. Transgenic Rodent Mutagenicity Assays Models like the Big Blue® rat (lacI) or gpt delta mouse (gpt) allow for in vivo quantification of mutagenic events.

-

Animal Dosing: Transgenic animals are treated with AAI over a defined period[23][24].

-

Tissue Harvest: Target organs (e.g., kidney, spleen) are harvested, and high molecular weight genomic DNA is isolated.

-

Phage Rescue: The transgenic reporter gene (e.g., lacI or gpt) is "rescued" from the genomic DNA by packaging it into lambda phage particles.

-

Mutation Selection/Screening: The phages are used to infect E. coli. In the lacI assay, mutants form clear plaques on a background of blue plaques. In the gpt assay, mutants are selected by their ability to grow in the presence of a selective agent (6-thioguanine)[23][24].

-

Mutant Frequency Calculation: The number of mutant plaques is divided by the total number of plaques to determine the mutant frequency[23][24].

-

Sequencing: DNA from mutant plaques is isolated and sequenced to determine the specific base changes.

Conclusion and Implications

Aristolochic acid I is a powerful mutagen whose carcinogenic mechanism is well-defined, proceeding from enzymatic activation to the formation of persistent, pro-mutagenic DNA adducts. These adducts generate a unique A:T→T:A mutational signature that serves as an unambiguous biomarker of exposure[2][3]. The resulting DNA damage activates critical cellular pathways, including the p53-mediated stress response, which AAI can subvert through direct mutation of the TP53 gene. For drug development professionals, the case of AAI serves as a critical example of compound-induced genotoxicity and highlights the necessity of rigorous screening for DNA reactivity and mutagenic potential. For researchers, the distinct mechanism of AAI provides a valuable tool for studying DNA repair, translesion synthesis, and the molecular epidemiology of environmental carcinogens. The continued investigation into AAI's effects is essential for identifying at-risk populations and developing strategies for the prevention and early detection of associated malignancies[30].

References

- 1. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of TP53 mutation spectra reveals the fingerprint of the potent environmental carcinogen, aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Aristolochic acid-associated urothelial cancer in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Analysis of TP53 mutation spectra reveals the fingerprint of the potent environmental carcinogen, aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Impact of p53 on Aristolochic Acid I-Induced Gene Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. TP53 mutation signature supports involvement of aristolochic acid in the aetiology of endemic nephropathy-associated tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TP53 Mutational signature for aristolochic acid: an environmental carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Aristolochic acid mutagenesis: molecular clues to the aetiology of Balkan endemic nephropathy-associated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aristolochic acid I induces proximal tubule injury through ROS/HMGB1/mt DNA mediated activation of TLRs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A fluorescence-based analysis of aristolochic acid-derived DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Improved preparation and identification of aristolochic acid-DNA adducts by solid-phase extraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Noninvasive measurement of aristolochic acid-DNA adducts in urine samples from aristolochic acid-treated rats by liquid chromatography coupled tandem mass spectrometry: evidence for DNA repair by nucleotide-excision repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Mutational signature of aristolochic acid: Clue to the recognition of a global disease - PubMed [pubmed.ncbi.nlm.nih.gov]

aristolochic acid IA nephrotoxicity in humans

An In-depth Technical Guide on Aristolochic Acid I Nephrotoxicity in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid (AA) is a group of structurally related nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family.[1][2] For centuries, these plants have been utilized in traditional herbal remedies for various ailments.[1][3] However, compelling evidence has emerged linking the consumption of AA-containing products to a severe form of kidney disease, now termed Aristolochic Acid Nephropathy (AAN).[1][4] AAN is characterized by a rapidly progressive tubulointerstitial nephritis that often leads to end-stage renal disease (ESRD) and carries a high risk of urothelial carcinoma.[5][6] Aristolochic acid I (AAI) is the most abundant and potent nephrotoxic component of the AA family.[1][4] This technical guide provides a comprehensive overview of the core aspects of AAI nephrotoxicity in humans, focusing on quantitative data, experimental protocols, and the intricate signaling pathways involved.

Quantitative Data on AAI Nephrotoxicity

The following tables summarize key quantitative data related to AAI exposure and its nephrotoxic effects in humans.

Table 1: Dose-Response Relationship and Clinical Outcomes

| Parameter | Value/Observation | Reference |

| Cumulative AAI Dose and CKD Risk | > 0.5 g intake is associated with a higher incidence of Chronic Kidney Disease (OR: 5.625). | [5] |

| Risk of Renal Impairment with AA-containing Pills | Regular use increases the risk of renal impairment (OR: 2.19). | [5] |

| Progression to Renal Failure (High Intake) | Patients with high intake may develop renal failure within 1 to 7 years. | [1] |

| Progression to Renal Failure (Low Intake) | Subjects with the lowest daily cumulative dose often maintain relatively normal kidney function for 2 to 8 years. | [1] |

| Incidence of Urothelial Carcinoma in AAN Patients | Estimated to affect between 40% and 45% of patients. | [6] |

| Cumulative Aristolochia Dose and Urothelial Carcinoma | A significant risk factor for developing urothelial carcinoma. | [4] |

Table 2: Biomarkers of AAI Exposure and Nephrotoxicity

| Biomarker | Matrix | Method of Detection | Typical Levels/Findings | Reference |

| 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AAI) | Renal Tissue | ³²P-postlabeling | 0.7 to 5.3 adducts / 10⁷ nucleotides in CHN patients. | [7] |

| dA-AAI | Renal Tissue | ³²P-postlabeling, Mass Spectrometry | Detected in AAN patients over 20 years after exposure ceased. | [8] |

| dA-AAI | Liver and Kidney (Rat) | ³²P-postlabeling | 95-4598 adducts / 10⁸ nucleotides in kidney; 25-1967 adducts / 10⁸ nucleotides in liver. | [9] |

| Urinary Citrate | Urine (Rat) | UPLC-QTOF/HDMS | Identified as a potential biomarker for CKD or nephrotoxicity. | [10][11] |

| Urinary Hippuric Acid | Urine (Rat) | UPLC-QTOF/HDMS | Decreased in early-stage AAI-induced kidney injury. | [10][11] |

| Urinary Phenylacetylglycine | Urine (Rat) | UPLC-QTOF/HDMS | Increased in AAI-treated rats. | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AAI nephrotoxicity are provided below.

Detection of AAI-DNA Adducts by ³²P-Postlabeling Assay

This method is highly sensitive for the detection of covalent DNA modifications.

-

Principle: DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates. The adducted nucleotides are then isotopically labeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted deoxynucleotide 3',5'-bisphosphates are then separated by thin-layer chromatography (TLC) and detected by autoradiography.

-

Protocol Outline:

-

DNA Isolation: Extract genomic DNA from renal tissue using standard phenol-chloroform extraction or commercial kits.

-

DNA Digestion: Digest 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment (Optional but recommended for low adduct levels): Use nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides.

-

³²P-Labeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase.

-

TLC Separation: Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram using a multi-directional solvent system to resolve the adducts.

-

Detection and Quantification: Expose the TLC plate to a phosphor storage screen or X-ray film. Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.[7][8]

-

Quantification of dA-AAI Adducts by UPLC-MS/MS

This method offers high specificity and quantitative accuracy for a specific DNA adduct.

-